Technical Whitepaper: 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine
Technical Whitepaper: 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine
The following technical guide details the chemical architecture, synthetic pathway, and application profile of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine . This document is structured for researchers in oligonucleotide chemistry and therapeutic development.
[1]
Molecular Architecture & Significance[1]
The molecule 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine is a highly specialized nucleoside building block.[] It combines three distinct structural modifications on the uridine scaffold, each serving a critical function in the stability and affinity of therapeutic oligonucleotides (ASOs, siRNAs, and aptamers).
Structural Deconstruction
| Moiety | Chemical Structure | Functional Role |
| Base Modification | 5-Benzylaminocarbonyl ( | Stacking & Affinity: The amide linker is rigid, positioning the hydrophobic benzyl ring to stack with adjacent bases in the major groove. This typically increases the melting temperature ( |
| Sugar Modification | 2'-O-Methyl ( | Nuclease Resistance: Prevents nucleophilic attack by the 2'-OH, rendering the backbone resistant to endonucleases.Conformation: Locks the ribose in the C3'-endo (North) pucker, favoring A-form RNA helices and high-affinity binding to RNA targets. |
| 5'-Protection | 4,4'-Dimethoxytrityl (DMTr) | Synthetic Handle: An acid-labile protecting group essential for solid-phase phosphoramidite synthesis.[] It allows for colorimetric monitoring of coupling efficiency (orange trityl cation). |
Mechanistic Impact
The 5-benzylaminocarbonyl group belongs to a class of C5-modifications capable of enhancing duplex stability via hydrophobic effects and improved base stacking.[] Unlike simple methyl groups (thymine), the benzylamide extension can fill hydrophobic pockets in protein-RNA complexes or stabilize the helical structure through inter-strand stacking, making it valuable for:
-
Steric Blocking: Preventing RNase H recruitment in specific "wing" regions of Gapmer ASOs.
-
Molecular Probes: The benzyl group can serve as a recognition epitope for specific antibodies in DNA synthesis tracking.
Synthetic Pathway[3][4][5]
The synthesis of this nucleoside typically follows a convergent route, prioritizing the installation of the C5-modification on the 2'-O-methyl uridine core before final 5'-protection.[]
Retrosynthetic Analysis
The most robust route utilizes Palladium-Catalyzed Aminocarbonylation .[] This method avoids harsh conditions that might degrade the sugar modifications.
Key Intermediate: 5-Iodo-2'-O-methyluridine.[] Reagents: Benzylamine, Carbon Monoxide (CO), Pd(OAc)₂, Ligand (e.g., TPP).
Detailed Synthesis Protocol
Note: This protocol synthesizes the nucleoside core, followed by DMTr protection.
Step 1: Iodination of 2'-O-Methyluridine[]
-
Reagents: 2'-O-Methyluridine, Iodine (
), Ceric Ammonium Nitrate (CAN) or Iodine Monochloride (ICl).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (ACN) or Methanol.
-
Procedure: The starting material is treated with the iodinating agent at
C. The electrophilic iodine attacks the C5 position. -
Workup: Quench with sodium thiosulfate to remove excess iodine. Crystallize or purify via silica gel chromatography.
Step 2: Pd-Catalyzed Aminocarbonylation (The Critical Step)
This step installs the benzylaminocarbonyl moiety.
-
Substrate: 5-Iodo-2'-O-methyluridine.
-
Catalyst System: Pd(OAc)
(5 mol%) with PPh (10 mol%). -
Reactants: Benzylamine (2.0 eq), Triethylamine (Et
N). -
Conditions: The reaction vessel is purged with Argon, then pressurized with Carbon Monoxide (CO) (balloon or autoclave at 50 psi) and heated to
C in dry DMF. -
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C5-I bond.[]
-
CO Insertion: CO inserts to form the acyl-Pd complex.[]
-
Nucleophilic Attack: Benzylamine attacks the acyl-Pd species.[]
-
Reductive Elimination: Releases the product and regenerates Pd(0).
-
Step 3: 5'-O-Dimethoxytritylation[]
-
Substrate: 5-Benzylaminocarbonyl-2'-O-methyluridine.[][3]
-
Reagents: 4,4'-Dimethoxytrityl chloride (DMTr-Cl), Pyridine (anhydrous).[]
-
Procedure: Dissolve nucleoside in dry pyridine. Add DMTr-Cl (1.2 eq) portion-wise at
C. Stir at room temperature for 4–12 hours. -
Quench: Add Methanol to quench unreacted DMTr-Cl.
-
Purification: Flash chromatography (DCM/MeOH/TEA). Crucial: Use 0.5% Triethylamine in the eluent to prevent acid-catalyzed detritylation on silica.[]
Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway via Palladium-catalyzed aminocarbonylation of the 5-iodo intermediate.
Physicochemical Properties & QC
For researchers incorporating this monomer into oligonucleotide synthesis, the following specifications are standard for the high-purity reagent.
Chemical Data Table
| Property | Specification |
| Molecular Formula | |
| Appearance | White to off-white amorphous foam |
| Solubility | Soluble in Dichloromethane (DCM), Acetonitrile (ACN), DMSO |
| ~0.4–0.5 (DCM:MeOH 95:5) | |
| Purity (HPLC) | |
| Coupling Efficiency | >98% (when converted to phosphoramidite) |
Quality Control (QC) Protocols
To ensure the integrity of the "Self-Validating System":
-
Trityl Monitoring: Upon treatment with TCA/DCM (deblocking), the compound must yield a bright orange solution (
nm). The extinction coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) allows precise quantification of loading. -
H-NMR Validation:
-
DMTr Signals: Multiplet at 6.8–7.4 ppm (aromatic), Singlet at 3.7 ppm (methoxy groups).
-
Benzyl Amide: Triplet/Broad singlet at ~8.5 ppm (NH), Doublet at ~4.5 ppm (
-Benzyl), Multiplet at 7.3 ppm (Phenyl ring).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
C5-Position: Absence of the H5 doublet (present in unmodified Uridine).[]
-
-
ESI-MS: Observe
or peak corresponding to the calculated mass.
Applications in Oligonucleotide Therapeutics[5][7][8][9][10]
Thermodynamic Stabilization
The 5-benzylaminocarbonyl modification acts as a "molecular anchor."[] When incorporated into an oligonucleotide duplex:
-
Mechanism: The benzyl ring projects into the major groove.
-
Effect: It participates in hydrophobic stacking interactions with the bases of the adjacent steps (5' and 3').
-
Result: Increases
by approximately 0.8°C to 1.5°C per modification , depending on sequence context.
Nuclease Resistance
The combination of the 2'-O-Methyl group and the bulky C5-substituent creates a steric environment that is hostile to nucleases.[]
-
Exonucleases: The 2'-OMe group blocks the formation of the 2'-3' cyclic phosphate intermediate required for RNase degradation.[]
-
Steric Shield: The benzyl tail adds bulk that hinders enzyme binding pockets.
Application Workflow: Phosphoramidite Conversion
To use this nucleoside in automated synthesis, it must be converted to the 3'-phosphoramidite.[]
Figure 2: Activation of the 3'-hydroxyl group to generate the synthesis-ready phosphoramidite.[]
References
-
MedChemExpress. 5-Benzylaminocarbonyl-2'-O-methyluridine (Product Data). Retrieved from
-
BenchChem. Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides. (Context on C5/2'-OMe modifications). Retrieved from
- Gait, M. J. (Ed.). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Foundational text on DMTr and Phosphoramidite chemistry).
-
Herdewijn, P. Oligonucleotide Synthesis: Methods and Applications. Methods in Molecular Biology.[4] (Protocols for Pd-catalyzed nucleoside modification).
- Chemical Biology of Nucleic Acids.C5-modified pyrimidines for modulation of physicochemical properties. (General reference for C5-aminocarbonyl effects on Tm).
